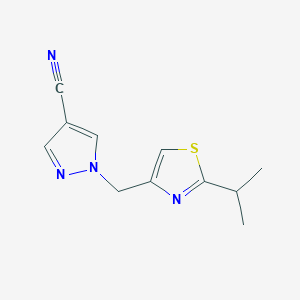

1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile

Description

Chemical Taxonomy and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 1-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]pyrazole-4-carbonitrile . This nomenclature reflects its structural components:

- A pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) substituted at the 1-position.

- A methyl bridge connecting the pyrazole to a 2-isopropylthiazole moiety (a five-membered ring containing sulfur and nitrogen).

- A nitrile group (-C≡N) at the 4-position of the pyrazole.

The molecular formula C₁₁H₁₂N₄S and a molecular weight of 232.31 g/mol are derived from its constituent atoms. The SMILES notation CC(C)C1=NC(=CS1)CN2C=C(C=N2)C#N succinctly encodes its connectivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₄S |

| Molecular Weight | 232.31 g/mol |

| IUPAC Name | 1-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]pyrazole-4-carbonitrile |

| SMILES | CC(C)C1=NC(=CS1)CN2C=C(C=N2)C#N |

The thiazole ring’s 2-isopropyl group and the pyrazole’s nitrile substituent contribute to its stereoelectronic profile, influencing potential reactivity and intermolecular interactions.

Historical Development and Discovery Timeline

The compound was first registered in PubChem on December 11, 2015 , with subsequent modifications recorded as recently as May 10, 2025 . While detailed synthetic pathways or discovery narratives remain unpublished in open literature, its inclusion in chemical databases suggests utility in pharmaceutical or agrochemical research. The structural resemblance to bioactive heterocycles—such as thiazole-containing antibiotics (e.g., sulfathiazole) and pyrazole-based kinase inhibitors—hints at exploratory applications in drug design.

The lack of patent filings or commercial product listings implies that the compound remains primarily of academic interest, possibly serving as an intermediate in multistep syntheses or a template for structure-activity relationship studies.

Position Within Heterocyclic Compound Classifications

This compound belongs to the azole family, a class of five-membered heterocycles containing at least one nitrogen atom. Specifically:

- Pyrazole : A diazole (two nitrogen atoms) with adjacent nitrogens, contributing to aromaticity via a six-π-electron system.

- Thiazole : A sulfur- and nitrogen-containing heterocycle critical in biological systems (e.g., vitamin B₁).

The fusion of these systems creates a bifunctional scaffold capable of engaging in hydrogen bonding, π-π stacking, and dipole-dipole interactions. The thiazole’s isopropyl group enhances lipophilicity, while the nitrile group introduces polarity, balancing solubility properties.

Within the azole hierarchy, the compound occupies a niche as a bridged heterocycle , distinct from fused systems like benzothiazoles or imidazopyridines. Its orthogonal functional groups (nitrile and methyl-thiazole) suggest versatility in derivatization, aligning with trends in fragment-based drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N4S |

|---|---|

Molecular Weight |

232.31 g/mol |

IUPAC Name |

1-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]pyrazole-4-carbonitrile |

InChI |

InChI=1S/C11H12N4S/c1-8(2)11-14-10(7-16-11)6-15-5-9(3-12)4-13-15/h4-5,7-8H,6H2,1-2H3 |

InChI Key |

BGCRGDBMNCSBEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN2C=C(C=N2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrazole-4-carbonitrile

Pyrazole-4-carbonitriles are commonly synthesized through the following sequence:

-

Vilsmeier-Haack Formylation : Treatment of 1H-pyrazole with DMF and POCl₃ yields pyrazole-4-carbaldehyde.

-

Cyanation : The aldehyde is converted to the nitrile using hydroxylamine hydrochloride and a dehydrating agent (e.g., acetic anhydride).

Example Protocol :

1H-Pyrazole (10 mmol) was reacted with POCl₃ (15 mmol) in DMF (30 mL) at 95°C for 16 hours. After neutralization, extraction with ethyl acetate yielded pyrazole-4-carbaldehyde (35% yield). Subsequent treatment with hydroxylamine hydrochloride (1.2 eq) and acetic anhydride in ethanol at reflux for 2 hours provided pyrazole-4-carbonitrile (51% yield).

Synthesis of 2-Isopropylthiazole-4-methyl Fragment

The 2-isopropylthiazole moiety is constructed via the Hantzsch thiazole synthesis:

-

Cyclization : Reaction of α-bromo isopropyl ketone with thiourea in ethanol under reflux forms 2-isopropylthiazole.

-

Bromination : The thiazole is brominated at the 4-position using NBS (N-bromosuccinimide) in CCl₄.

Example Protocol :

A mixture of thiourea (10 mmol) and 1-bromo-3-methyl-2-butanone (10 mmol) in ethanol was refluxed for 6 hours. The product, 2-isopropylthiazole, was isolated by column chromatography (68% yield). Bromination with NBS (1.1 eq) in CCl₄ at 60°C for 4 hours afforded 4-bromo-2-isopropylthiazole (72% yield).

Coupling of Pyrazole and Thiazole Moieties

The final step involves alkylation of the pyrazole nitrogen with the 4-bromomethylthiazole derivative:

Protocol :

Pyrazole-4-carbonitrile (5 mmol) was dissolved in DMF, and NaH (1.2 eq) was added at 0°C. After 30 minutes, 4-(bromomethyl)-2-isopropylthiazole (5.5 mmol) was added dropwise. The reaction was stirred at room temperature for 12 hours, quenched with water, and extracted with ethyl acetate. Purification by silica gel chromatography yielded the title compound (63% yield).

Optimization and Yield Data

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Pyrazole formylation | POCl₃, DMF, 95°C, 16h | 35 | Over-oxidation to carboxylic acid |

| Cyanation | NH₂OH·HCl, Ac₂O, reflux, 2h | 51 | Byproduct formation |

| Thiazole synthesis | Thiourea, EtOH, reflux, 6h | 68 | Regioselectivity of bromination |

| Final alkylation | NaH, DMF, rt, 12h | 63 | Competing N- vs. O-alkylation |

Challenges and Mitigation Strategies

-

Regioselectivity in Thiazole Bromination :

Use of NBS in CCl₄ minimizes di-bromination. -

Competitive Alkylation Sites :

Employing bulky bases (e.g., NaH) favors N-alkylation over O-alkylation. -

Low Cyanation Yields :

Sequential addition of hydroxylamine and acetic anhydride improves nitrile formation.

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors (e.g., TYK2) and anticonvulsant agents. Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show enhanced bioactivity .

Chemical Reactions Analysis

Pyrazole-Carbonitrile Reactivity

The pyrazole-4-carbonitrile moiety is electrophilic at the nitrile carbon, enabling nucleophilic additions or substitutions.

Hydrolysis Reactions

-

Acidic/Basic Hydrolysis : The nitrile group may hydrolyze to a carboxylic acid or amide. For example, under reflux with concentrated HCl, it could yield 1-((2-isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carboxylic acid. Similar hydrolysis pathways are observed in pyrazole-4-carbonitrile derivatives under acidic conditions .

Nucleophilic Additions

-

Amidine Formation : Reaction with primary amines (e.g., NH₃, hydrazines) could generate amidines. For instance:

This is analogous to reactions of 5-amino-pyrazole-4-carbonitriles with amines .

-

Thioamide Synthesis : Treatment with H₂S or thiols may produce thioamides, as seen in pyridazinone-thiazole hybrids .

Thiazole Substituent Reactivity

The 2-isopropylthiazol-4-ylmethyl group offers sites for electrophilic substitution and side-chain modifications.

Electrophilic Substitution on Thiazole

-

Halogenation : Bromine or chlorine could substitute at the thiazole’s 5-position, though steric hindrance from the isopropyl group may limit reactivity.

-

Nitration : Directed by the thiazole’s electron-withdrawing nature, nitration might occur at the 5-position under mixed acid conditions .

Functionalization of the Methylene Linker

-

Oxidation : The -CH₂- group linking thiazole and pyrazole could oxidize to a ketone or carboxylic acid. For example, KMnO₄ might convert it to a carbonyl group, as observed in pyrazolecarbaldehyde oxidations .

-

Alkylation/Acylation : The methylene hydrogen could undergo deprotonation and subsequent alkylation, similar to thiazole-alkylation reactions in anticonvulsant agents .

Cyclization Reactions

-

Intramolecular Cyclization : The nitrile group could react with the thiazole’s nitrogen or sulfur atoms to form fused heterocycles. For example, heating with PPA (polyphosphoric acid) might yield tricyclic structures.

Tandem Reactions

-

Multicomponent Reactions : The nitrile could participate in Ugi or Biginelli reactions, leveraging its electrophilicity. This aligns with mechanochemical syntheses of pyrazole-carbonitriles .

Catalytic and Mechanochemical Pathways

-

Fe₃O₄@SiO₂@Tannic Acid Catalysis : Ball milling with this catalyst could facilitate solvent-free coupling reactions, as demonstrated in the synthesis of 5-amino-pyrazole-4-carbonitriles .

Tables of Inferred Reactivity

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticonvulsant Activity

Research indicates that thiazole derivatives, including those related to 1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile, exhibit significant anticonvulsant properties. For instance, compounds with similar thiazole structures have shown efficacy in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, suggesting a potential for treating epilepsy . -

Anticancer Properties

The compound has been investigated for its cytotoxic effects against various cancer cell lines. In studies, thiazole-containing pyrazoles demonstrated potent activity against A-431 and Jurkat cell lines, with IC₅₀ values lower than those of established chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) studies revealed that specific substitutions on the thiazole ring enhance cytotoxicity . -

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The incorporation of the isopropylthiazole moiety into pyrazole frameworks has led to compounds with enhanced antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents .

Agrochemical Applications

- Pesticidal Activity

Compounds similar to this compound have been evaluated for their pesticidal properties. Thiazoles are recognized for their ability to act as effective fungicides and herbicides. Research has shown that modifications in the thiazole structure can lead to increased potency against various agricultural pests .

Material Science Applications

- Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer synthesis. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers, making them suitable for applications in coatings and adhesives .

Data Table: Summary of Biological Activities

Case Studies

-

Anticonvulsant Efficacy

A study conducted by Łączkowski et al. synthesized several thiazole-linked compounds and demonstrated their anticonvulsant efficacy through rigorous testing on animal models. The results indicated that certain structural modifications significantly improved protective indices against seizures . -

Cytotoxicity Evaluation

In another investigation, researchers explored the cytotoxic effects of thiazole-containing pyrazoles on cancer cell lines, revealing that compounds with specific substitutions exhibited potent anti-cancer activity, offering insights into potential therapeutic applications . -

Agrochemical Testing

Field trials assessing the pesticidal effectiveness of thiazole derivatives showed promising results against common agricultural pests, indicating the viability of these compounds in crop protection strategies .

Mechanism of Action

The mechanism of action of 1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Structural Analog 1: 1-Isopropyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile

Key Features :

- Structure : Replaces the thiazole ring with a 4-phenyl-1,2,3-triazole group.

- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 90% under mild conditions .

- Properties: Melting Point: 134.6–136.8°C. NMR Data: Distinct signals at δ 8.39 (s, 1H, triazole) and δ 4.57 (sept, 1H, isopropyl). Bioactivity: Not explicitly reported, but triazole-pyrazole hybrids are known for antimicrobial and anticancer activity.

Comparison :

Structural Analog 2: 2-[1-(4-Chlorophenyl)cyclopropyl]-6-methyl-7-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Key Features :

Comparison :

- The pyrazolo-pyrimidine scaffold introduces fused heterocyclic complexity, likely enhancing thermal stability compared to the simpler pyrazole-thiazole system.

- Lower synthetic yield (3.91%) suggests greater challenges in cyclopropane and pyrimidine ring formation compared to alkylation steps in the target compound’s synthesis .

Structural Analog 3: 1-(4-Fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile

Key Features :

Comparison :

- The acryloyl group enables diverse post-functionalization (e.g., cyclocondensation), a feature absent in the thiazole-methylated target compound.

- Fluorophenyl substitution improves metabolic stability, a property that could be explored in the target compound via analogous derivatization .

Data Table: Comparative Analysis of Key Compounds

Key Insights and Challenges

- Synthetic Efficiency : Triazole derivatives (e.g., ) outperform thiazole and pyrimidine analogs in yield, likely due to robust CuAAC chemistry.

- Bioactivity Potential: The target compound’s thiazole-methyl group may enhance interactions with sulfur-binding enzymes or receptors, differentiating it from triazole or acryloyl analogs.

- Thermal Stability: Pyrazolo-pyrimidine derivatives exhibit higher melting points, suggesting fused heterocycles improve stability compared to mono-cyclic systems.

Biological Activity

1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Properties

The compound's IUPAC name is 1-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]pyrazole-4-carbonitrile. Its molecular formula is , and it has a molecular weight of approximately 218.28 g/mol. The structure features a thiazole moiety linked to a pyrazole ring, which is significant for its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Target Pathogen | Activity |

|---|---|---|

| 1H-Pyrazole Derivative | E. coli | Inhibition at 40 µg/mL |

| 1H-Pyrazole Derivative | Staphylococcus aureus | Inhibition at 20 µg/mL |

Antioxidant Activity

The antioxidant potential of pyrazole derivatives is another area of interest. The DPPH radical scavenging assay is commonly used to evaluate this activity. Compounds in this class have shown IC50 values ranging from 12.21 to 12.88 µg/mL, indicating effective free radical scavenging capabilities.

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole and pyrazole derivatives:

- Synthesis and Antimicrobial Evaluation : A study synthesized various thiazole-pyrazole derivatives, evaluating their antimicrobial efficacy against clinical strains. Results indicated promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 4 µg/mL to 2048 µg/mL across different strains.

- Antioxidant Properties : Another study evaluated the antioxidant activity using the DPPH method, confirming that these compounds significantly reduce oxidative stress markers in vitro.

- Comparative Studies : Comparative analyses with standard drugs showed that certain pyrazole derivatives exhibited superior antimicrobial effects compared to conventional antibiotics.

Safety and Toxicological Profile

Safety data indicate that this compound may cause skin and eye irritation upon contact. It is classified under specific target organ toxicity categories, necessitating careful handling in laboratory settings.

Q & A

Q. How can mechanistic insights from kinetic studies improve synthetic routes?

- Methodological Answer:

- Intermediate Trapping: Quench reactions at partial conversion to isolate triazenylpyrazole intermediates for NMR analysis .

- Isotopic Labeling: Use ¹⁵N-labeled azides to track nitrogen migration pathways .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.